Cas no 1218790-82-9 (3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid)

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-(BOC-PIPERAZINE-1-CARBONYL)PHENYLBORONIC ACID

- (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

- [3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid

- {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid

- AM86406

- Z8558

- ST24020325

- (3-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)boronic acid

- 1-Piperazinecarboxylic acid, 4-(3-boronobenzoyl)-, 1-(1,1-dimethylethyl) es

- 1218790-82-9

- I12403

- 3-[4-(TERT-BUTOXYCARBONYL)PIPERAZINE-1-CARBONYL]PHENYLBORONIC ACID

- SCHEMBL15331662

- DTXSID30675260

- MFCD12546575

- AS-55244

- 3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenylboronic acid

- (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronicacid

- 1-Piperazinecarboxylic acid, 4-(3-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester

- CS-0174205

- AKOS015893473

- 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid

-

- MDL: MFCD12546575

- インチ: 1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3

- InChIKey: ULYBKVRJSMFUJC-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])N(C(C2=C([H])C([H])=C([H])C(B(O[H])O[H])=C2[H])=O)C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 334.17000

- どういたいしつりょう: 334.1700020g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.3

じっけんとくせい

- PSA: 90.31000

- LogP: -0.06490

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid セキュリティ情報

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B661988-250mg |

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid |

1218790-82-9 | 250mg |

$ 155.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y0999593-5g |

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid |

1218790-82-9 | 95% | 5g |

$700 | 2024-08-02 | |

| abcr | AB271857-1 g |

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid; 96% |

1218790-82-9 | 1g |

€314.00 | 2023-06-22 | ||

| Chemenu | CM136499-1g |

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid |

1218790-82-9 | 95% | 1g |

$313 | 2023-02-18 | |

| Matrix Scientific | 091474-1g |

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid, 95+% |

1218790-82-9 | 95+% | 1g |

$471.00 | 2023-09-10 | |

| Matrix Scientific | 091474-5g |

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid, 95+% |

1218790-82-9 | 95+% | 5g |

$1323.00 | 2023-09-10 | |

| Aaron | AR0016ZB-1g |

1-Piperazinecarboxylic acid, 4-(3-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester |

1218790-82-9 | 98% | 1g |

$191.00 | 2025-01-21 | |

| Aaron | AR0016ZB-250mg |

1-Piperazinecarboxylic acid, 4-(3-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester |

1218790-82-9 | 98% | 250mg |

$63.00 | 2025-01-21 | |

| 1PlusChem | 1P0016QZ-5g |

1-Piperazinecarboxylic acid, 4-(3-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester |

1218790-82-9 | 98% | 5g |

$384.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244875-250mg |

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid |

1218790-82-9 | 98% | 250mg |

¥658.00 | 2024-08-09 |

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acidに関する追加情報

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid: An Overview of CAS No. 1218790-82-9

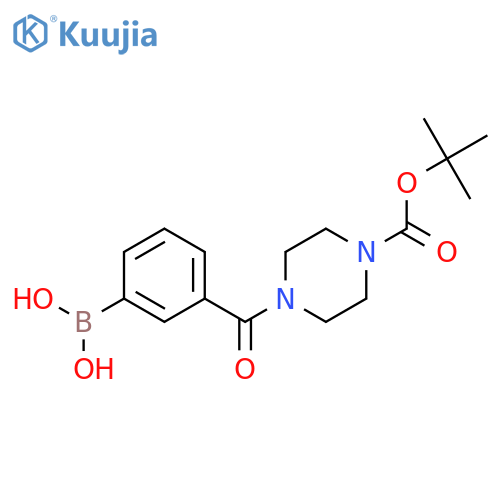

3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid (CAS No. 1218790-82-9) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This boronic acid derivative is characterized by its unique structural features, which include a boronic acid group and a BOC-protected piperazine moiety. These characteristics make it an attractive building block for various synthetic transformations and drug discovery efforts.

The boronic acid functional group in 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid is known for its reactivity in Suzuki-Miyaura coupling reactions, a widely used method for the formation of carbon-carbon bonds. This reaction has been extensively studied and optimized over the years, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of the BOC-piperazine moiety adds further versatility to the compound, as it can be selectively deprotected under mild conditions to reveal the piperazine ring, which is a common pharmacophore in many bioactive molecules.

Recent research has highlighted the potential of 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of specific protein-protein interactions (PPIs). PPIs are critical for various cellular processes, and their modulation can have significant therapeutic implications. The ability to selectively target these interactions with high affinity and specificity is a major focus in modern drug discovery.

In another study, researchers at the University of California, San Francisco, utilized 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid to develop a series of small molecules that exhibit potent anti-inflammatory properties. These molecules were shown to effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, without causing significant side effects. This finding underscores the potential of this compound as a lead structure for the development of new anti-inflammatory drugs.

The BOC-piperazine moiety in 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid also plays a crucial role in enhancing the solubility and bioavailability of derived compounds. Piperazines are known for their ability to improve the physicochemical properties of drug candidates, making them more suitable for oral administration and systemic delivery. This is particularly important in the context of drug development, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy.

Beyond its applications in medicinal chemistry, 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid has also found use in materials science. The boronic acid group can participate in dynamic covalent bond formation, which is useful for creating self-healing materials and adaptive polymers. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices, where their ability to repair damage autonomously can significantly extend their lifespan and performance.

In summary, 3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid (CAS No. 1218790-82-9) is a multifaceted compound with broad applications in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery and advanced material development. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

1218790-82-9 (3-(4-(BOC-Piperazine-1-carbonyl)phenylboronic acid) 関連製品

- 50538-78-8((1S,3S)-3-methylcyclohexan-1-ol)

- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)

- 2229164-41-2(tert-butyl N-{5-1-(aminooxy)ethyl-2-methylphenyl}carbamate)

- 1807118-60-0(2,3-Bis(trifluoromethyl)-5-iodobenzylamine)

- 1396876-43-9(N-(3-cyclopropyl-3-hydroxypropyl)-1,1'-biphenyl-4-carboxamide)

- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)

- 2411220-59-0(7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one)

- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)

- 2228517-86-8(5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)

- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)